molecular formula C22H24N4O5S B270436 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

カタログ番号 B270436
分子量: 456.5 g/mol
InChIキー: JTMJQFWKVZSJDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. Inhibition of BTK by 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide blocks this signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has also been shown to have anti-inflammatory effects. BTK is expressed in various immune cells, including macrophages, dendritic cells, and mast cells, where it plays a critical role in the activation of these cells. Inhibition of BTK by 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide leads to the inhibition of cytokine production and the suppression of inflammatory responses.

実験室実験の利点と制限

2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also shown good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions.

将来の方向性

There are several potential future directions for the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the combination of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its therapeutic efficacy. Another area of interest is the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, where BTK plays a critical role in the activation of autoreactive B-cells. Finally, the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide as a treatment for other B-cell malignancies, such as multiple myeloma or Waldenstrom's macroglobulinemia, is an area of active investigation.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a promising small molecule inhibitor of BTK with therapeutic potential in various B-cell malignancies and autoimmune diseases. Its highly selective inhibition of BTK and anti-inflammatory effects make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its potential in these areas and to identify optimal dosing and treatment regimens.

合成法

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group with a methoxy group. The protected phenol is then subjected to a nucleophilic substitution reaction with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenylacetic acid, leading to the formation of the amide bond. The final step involves the removal of the protecting group to yield the final product, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide.

科学的研究の応用

2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has shown potent inhibition of BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

特性

製品名

2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

分子式

C22H24N4O5S

分子量

456.5 g/mol

IUPAC名

2-(3,4-dimethoxyphenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H24N4O5S/c1-14-11-15(2)24-22(23-14)26-32(28,29)18-8-6-17(7-9-18)25-21(27)13-16-5-10-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,27)(H,23,24,26)

InChIキー

JTMJQFWKVZSJDG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C

正規SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。